molecular formula C13H19NO2 B7509353 Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether

Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether

Cat. No.: B7509353
M. Wt: 221.29 g/mol
InChI Key: OVAMPLNQOBKLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is an organic compound with the molecular formula C13H19NO2. This compound features a phenyl ether structure with a morpholine ring and a methyl group attached to the phenyl ring. It is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether typically involves the reaction of 3-bromomethylphenyl ether with 2-methyl-4-morpholine under basic conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ether group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group attached to the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethers.

Scientific Research Applications

Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of fluorescent probes for imaging neural stem/progenitor cells.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-morpholinyl)methyl]phenyl ether
  • Methyl 3-[(2-methyl-4-piperidinyl)methyl]phenyl ether
  • Methyl 3-[(2-methyl-4-pyrrolidinyl)methyl]phenyl ether

Uniqueness

Methyl 3-[(2-methyl-4-morpholinyl)methyl]phenyl ether is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The methyl group on the morpholine ring enhances its stability and reactivity compared to similar compounds without this substitution.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-2-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-9-14(6-7-16-11)10-12-4-3-5-13(8-12)15-2/h3-5,8,11H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAMPLNQOBKLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.